molecular formula C16H22N2O4 B7921841 2-[(Carboxymethyl-methyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester

2-[(Carboxymethyl-methyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B7921841
M. Wt: 306.36 g/mol
InChI Key: MMCLSFLDOFKZPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Carboxymethyl-methyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester is a pyrrolidine derivative featuring a benzyl ester group and a carboxymethyl-methyl-amino substituent. This tertiary amine (CymitQuimica Ref: 10-F080625) has been utilized in research settings, though it is currently listed as a discontinued product .

Properties

IUPAC Name

2-[methyl-[(1-phenylmethoxycarbonylpyrrolidin-2-yl)methyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-17(11-15(19)20)10-14-8-5-9-18(14)16(21)22-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCLSFLDOFKZPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCN1C(=O)OCC2=CC=CC=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(Carboxymethyl-methyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological functions, and relevant research findings.

The chemical structure of this compound includes a pyrrolidine ring substituted with a carboxymethyl and methylamino group, along with a benzyl ester. The molecular formula is C16H22N2O4C_{16}H_{22}N_2O_4, with a molecular weight of approximately 306.36 g/mol.

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with carboxymethyl and benzyl groups under controlled conditions. Various methods have been explored, including the use of coupling agents and specific solvents to enhance yield and purity.

Antimicrobial Properties

Research indicates that pyrrolidine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The incorporation of various substituents on the pyrrolidine ring can affect the potency against specific bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Cytotoxic Effects

The cytotoxicity of 2-[(Carboxymethyl-methyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester has been evaluated in various cancer cell lines. In vitro studies demonstrate that this compound can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent. For example, compounds with similar structures have shown IC50 values in the low micromolar range against melanoma cells .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with pyrrolidine derivatives:

  • Antibacterial Activity : A study investigated the antibacterial effects of various pyrrolidine derivatives, revealing that compounds with carboxymethyl substitutions exhibited enhanced inhibition against MRSA .
  • Anticancer Activity : Research on related compounds showed promising results in inhibiting cell proliferation in melanoma cell lines, with IC50 values ranging from 6.8 μM to 44.1 μM depending on the specific derivative and treatment duration .
  • Mechanistic Insights : Some studies have suggested that these compounds may exert their effects through multiple mechanisms, including the disruption of bacterial cell wall synthesis and induction of apoptosis in cancer cells .

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activity of similar pyrrolidine derivatives:

Compound NameTarget Cell LineIC50 (μM)Biological Activity
Compound AB16-F10 (melanoma)13.8Antiproliferative
Compound BMRSA5.0Antibacterial
Compound CSK-MEL-28 (melanoma)16.2Antiproliferative

Scientific Research Applications

Pharmaceutical Development

The compound's structural features make it relevant in the development of new drugs, particularly in targeting specific enzymes or receptors involved in disease processes. It has been investigated for its potential as an inhibitor of metalloproteases, which are implicated in various diseases such as hypertension and cardiac insufficiency .

Case Study :
A study demonstrated that derivatives of pyrrolidine compounds exhibit significant inhibitory activity against endothelin-converting enzymes, which play a role in vasoconstriction and cardiovascular diseases .

Biochemical Assays

The compound can be utilized in biochemical assays to study enzyme kinetics and protein interactions. Its ability to modify biological molecules makes it suitable for tagging or modifying proteins in vitro.

Example Application :
Researchers have used similar compounds to explore the binding affinities and kinetic parameters of enzymes involved in metabolic pathways, providing insights into their regulatory mechanisms.

Neuroscience Research

Given its potential neuroprotective properties, the compound may be studied for its effects on neuronal survival and function. Research into similar compounds has indicated their ability to protect against ischemic damage in neuronal cells .

Case Study :
In experimental models of stroke, pyrrolidine derivatives have shown promise in reducing neuronal death and improving functional outcomes, suggesting that this compound could be further explored for neuroprotective applications.

Data Tables

Application AreaSpecific Use CaseRelevant Findings
Pharmaceutical DevelopmentInhibition of metalloproteasesEffective against zinc proteases
Biochemical AssaysEnzyme kinetics studiesInsights into enzyme regulatory mechanisms
NeuroscienceNeuroprotection in ischemic modelsReduced neuronal death in stroke models

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

4-Substituted 2-(3-Hydroxy-2-oxo-1-phenethylpropylcarbamoyl)pyrrolidine-1-carboxylic acid benzyl esters (Compounds 17 and 18)
  • Structure : These compounds feature a hydroxy-2-oxo-phenethylpropylcarbamoyl group at the 4-position of the pyrrolidine ring .
  • Synthesis : Prepared via coupling reactions using BOP-Cl or HATU, followed by deprotection steps (e.g., TBAF hydrolysis) .
  • Activity : Exhibit antimalarial activity (IC50: 86.2 µM for 17; 106.5 µM for 18) by inhibiting Plasmodium falciparum cysteine proteases .
  • Comparison: The hydroxy-oxo-phenethylpropylcarbamoyl group confers biological activity absent in the target compound. The carboxymethyl-methyl-amino group in the target compound may instead enhance metal chelation or solubility.
(±)-2-(4-(Methoxycarbonyl)benzyl)pyrrolidine-1-carboxylic acid benzyl ester (25)
  • Structure : Contains a methoxycarbonylbenzyl substituent .
  • Synthesis : Formed via coupling of 4-bromobenzoate with pent-4-enylcarbamic acid benzyl ester in DME at 85°C (86% yield) .
  • Properties : Exists as a 1:1 rotameric mixture, as confirmed by <sup>1</sup>H NMR .
(S)-2-Methylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester
  • Structure: Features a methylaminomethyl group (C14H20N2O2, MW: 248.32) .
  • Comparison: The simpler methylaminomethyl substituent reduces steric hindrance and polarity relative to the carboxymethyl-methyl-amino group, possibly improving membrane permeability.

Stereochemical and Functional Group Variants

(R)-3-[(2-Hydroxy-ethyl)-Methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
  • Structure: Includes a hydroxyethyl-methyl-amino group (C15H22N2O3, MW: 278.35) .
  • Properties : Predicted density: 1.19 g/cm³; boiling point: 436.1°C .
  • Comparison : The hydroxyethyl group enhances hydrophilicity, which may improve aqueous solubility compared to the carboxymethyl group in the target compound.
2-[(Carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester
  • Structure : Tert-butyl ester replaces benzyl (C12H22N2O4, MW: 258.31) .
  • Synthesis: Likely involves tert-butyl ester protection, offering stability under acidic conditions compared to the benzyl ester’s hydrogenolysis sensitivity.
  • Comparison : The tert-butyl group may reduce polarity, favoring organic-phase reactions.

Physical Properties Comparison

Compound Name Molecular Formula Molecular Weight Key Substituent Notable Properties
Target Compound Not provided Not provided Carboxymethyl-methyl-amino Tertiary amine; discontinued product
Compound 17 C23H29N3O5 427.49 Hydroxy-2-oxo-phenethylpropylcarbamoyl IC50 = 86.2 µM (antimalarial)
(R)-3-[(2-Hydroxy-ethyl)-Methyl-amino] C15H22N2O3 278.35 Hydroxyethyl-methyl-amino Predicted BP: 436.1°C
2-[(Carboxymethyl-amino)-methyl] C12H22N2O4 258.31 Carboxymethyl-amino; tert-butyl ester Enhanced stability in acidic conditions

Q & A

Q. What are the common synthetic routes for preparing 2-[(Carboxymethyl-methyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester, and how are intermediates characterized?

The compound is typically synthesized via multi-step protocols involving reductive amination or coupling reactions. For example, a related pyrrolidine benzyl ester derivative was prepared by dissolving a precursor in methanol/acetic acid, followed by cyano sodium borohydride-mediated reduction (stirring at room temperature for 3 hours). The crude product was isolated via ethyl acetate extraction and sodium sulfate drying . Intermediates are characterized using 1H^1H-NMR, LCMS, and HPLC to confirm structural integrity and purity. For instance, 1H^1H-NMR (400 MHz, DMSO-d6d_6) with characteristic peaks (e.g., δ 2.56 ppm for methyl groups) and LCMS with [M+1] ion verification are standard practices .

Q. What analytical techniques are critical for confirming the identity and purity of this compound?

Key techniques include:

  • NMR spectroscopy : Assigning proton environments (e.g., methyl, aromatic, or carboxymethyl groups) and verifying stereochemistry.
  • LCMS/HPLC : Assessing purity (>95% by area normalization) and confirming molecular weight via [M+1] ion detection .
  • Elemental analysis : Validating empirical formulas.
    Methodological rigor requires triplicate measurements and comparison with synthetic standards to resolve ambiguities in complex spectra .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Waste disposal : Segregate chemical waste and transfer to certified hazardous waste contractors to avoid environmental contamination .
  • PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis.
  • First aid : In case of skin contact, rinse immediately with water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during reductive amination?

  • Solvent selection : Methanol/acetic acid mixtures enhance protonation of intermediates, facilitating borohydride reduction .
  • Catalyst loading : Adjusting cyano sodium borohydride stoichiometry (e.g., 4:1 molar ratio relative to substrate) improves conversion rates .
  • Temperature control : Maintaining room temperature prevents side reactions (e.g., ester hydrolysis) while ensuring complete reduction . Post-reaction quenching with saturated sodium bicarbonate minimizes acid-mediated degradation .

Q. How should researchers resolve contradictions between NMR and LCMS data during purity assessment?

  • Contamination check : Verify solvent purity (e.g., DMSO-d6d_6 residual peaks) and column artifacts in LCMS.
  • Multi-technique validation : Use HPLC (e.g., 97.34% purity ) to cross-check LCMS results.
  • Isotopic pattern analysis : Confirm molecular ion clusters in LCMS to rule out co-eluting impurities .

Q. What experimental strategies are suitable for studying this compound’s potential as a protease inhibitor?

  • Enzyme kinetics : Design assays measuring KiK_i (inhibition constant) using fluorogenic substrates (e.g., peptide-AMC derivatives) .
  • Structural analogs : Compare activity with related benzyl ester derivatives, such as angiotensin-converting enzyme inhibitors featuring similar phosphinoyl-pyrrolidine motifs .
  • Molecular docking : Model interactions with catalytic sites (e.g., cysteine proteases) using software like AutoDock Vina, guided by crystallographic data from homologs .

Q. Methodological Notes

  • Synthetic reproducibility : Document reaction parameters (e.g., stirring time, solvent ratios) meticulously, as minor deviations can alter yields .
  • Data integrity : Archive raw NMR (FID files) and LCMS spectra for peer review .
  • Biological assays : Include positive controls (e.g., E-64 for cysteine proteases) to validate assay conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.